Receptor Selectivity Profile: Eplerenone vs. Spironolactone in Radioligand Binding Assays
Eplerenone demonstrates ~12-fold lower affinity for the mineralocorticoid receptor but substantially greater selectivity over androgen, progesterone, and glucocorticoid receptors compared to spironolactone [1]. In radioligand binding assays using recombinant human receptors, eplerenone's IC50 values for off-target steroid receptors are 15- to >100-fold higher than those of spironolactone, indicating markedly reduced off-target binding [2]. This selectivity advantage is the mechanistic basis for the lower incidence of endocrine side effects observed clinically.
| Evidence Dimension | In vitro receptor binding selectivity (IC50, nM) |
|---|---|
| Target Compound Data | MR IC50 = 990 nM; AR IC50 = 21,200 nM; GR IC50 = 22,000 nM; PR IC50 = 31,200 nM |
| Comparator Or Baseline | Spironolactone: MR IC50 = 24 nM; AR IC50 = 77 nM; GR IC50 = 2,400 nM; PR IC50 = 740 nM |
| Quantified Difference | MR affinity: ~41-fold lower for eplerenone; AR selectivity: ~275-fold greater for eplerenone; GR selectivity: ~9-fold greater; PR selectivity: ~42-fold greater |
| Conditions | Recombinant human mineralocorticoid, androgen, glucocorticoid, and progesterone receptors; radioligand binding assay |
Why This Matters
For researchers requiring selective MR antagonism without confounding AR/PR/GR modulation, eplerenone provides a cleaner pharmacological tool, while spironolactone's potent off-target activity limits its utility in mechanistic studies.
- [1] Table 1. Spironolactone, Eplerenone, Finerenone receptor binding profiles. PMC11649598. Derived from Garthwaite SM, McMahon EG. The evolution of aldosterone antagonists. Mol Cell Endocrinol. 2004;217(1-2):27-31. View Source
- [2] Bertin Bioreagent. Eplerenone product datasheet: IC50 values for MR, GR, AR, PR, ER in radioligand binding assays. CAT N°: 15616. View Source
